Fagraldehyde
Description
Fagraldehyde (C₁₀H₁₂O₃) is a secoiridoid aglycone with an atypical skeleton, first isolated from the bark and leaves of Fagraea fragrans (Gentianaceae) in Cambodia . Structurally, it lacks glycosidic bonds, distinguishing it from other secoiridoids like gentiopicroside or sweroside. Its discovery was linked to traditional medicinal uses of the plant, particularly in Southeast Asia.
Properties
Molecular Formula |
C10H8O4 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
1-methyl-3-oxo-1H-pyrano[3,4-c]pyran-4-carbaldehyde |
InChI |
InChI=1S/C10H8O4/c1-6-9-5-13-3-2-7(9)8(4-11)10(12)14-6/h2-6H,1H3 |
InChI Key |
STZFTMXKJRIOSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=COC=CC2=C(C(=O)O1)C=O |
Synonyms |
fagraldehyde |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Bioactivity : Fagraldehyde exhibits weak in vitro antiplasmodial activity against Plasmodium falciparum (W2 strain), with an IC₅₀ value of 116.6 ± 9.4 μM .
- Isolation : Extracted via chromatographic techniques, its structure was confirmed using NMR and mass spectrometry .
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues: Secoiridoids
Secoiridoids are iridoid-derived compounds characterized by a split cyclopentane ring. This compound is compared below with three well-studied secoiridoids from the same plant:
Key Observations :
Functional Analogues: Aldehyde-Containing Natural Products
Aldehydes in natural products often serve as intermediates or bioactive moieties. This compound is contrasted with other aldehyde-bearing compounds:
Key Observations :
- Reactivity : this compound’s aldehyde group is less reactive than α,β-unsaturated aldehydes (e.g., cinnamaldehyde), which exhibit stronger electrophilic properties .
- Toxicity: Unlike formaldehyde (a known carcinogen), this compound’s toxicity profile remains understudied, though its natural origin suggests lower risk .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
